molecular formula C6H9N B12942349 (R)-3-Ethynylpyrrolidine

(R)-3-Ethynylpyrrolidine

Cat. No.: B12942349
M. Wt: 95.14 g/mol
InChI Key: HIUIQKBMXNDIOB-LURJTMIESA-N
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Description

®-3-Ethynylpyrrolidine is a chiral compound featuring a pyrrolidine ring with an ethynyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Ethynylpyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods: Industrial production of ®-3-Ethynylpyrrolidine may involve large-scale Sonogashira coupling reactions, followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: ®-3-Ethynylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The pyrrolidine ring can undergo substitution reactions at various positions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of ethyl-substituted pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives, depending on the reagents used.

Scientific Research Applications

®-3-Ethynylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Ethynylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The pyrrolidine ring’s structure allows for specific binding interactions, which can modulate biological pathways and exert pharmacological effects.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the ethynyl group.

    Pyrrolizine: A structurally related compound with a fused ring system.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: ®-3-Ethynylpyrrolidine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives and makes it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

(3R)-3-ethynylpyrrolidine

InChI

InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2/t6-/m0/s1

InChI Key

HIUIQKBMXNDIOB-LURJTMIESA-N

Isomeric SMILES

C#C[C@H]1CCNC1

Canonical SMILES

C#CC1CCNC1

Origin of Product

United States

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